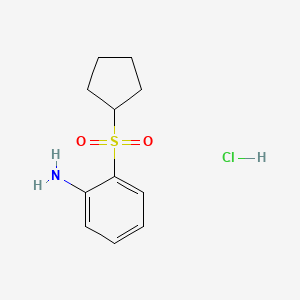

2-(Cyclopentanesulfonyl)aniline, HCl

Beschreibung

Structural Characterization of 2-(Cyclopentanesulfonyl)aniline Hydrochloride

Molecular Architecture and Crystallographic Analysis

The compound consists of a cyclopentanesulfonyl group attached to the ortho position of an aniline ring, forming a sulfonamide linkage. The hydrochloride salt introduces a protonated amine (NH₃⁺Cl⁻) and enhances water solubility. The molecular formula is C₁₁H₁₆ClNO₂S , with a molecular weight of 261.76 g/mol .

Key Structural Features

- Cyclopentanesulfonyl group : A five-membered cycloalkane ring connected via a sulfonyl bridge (S=O)₂ to the aromatic system.

- Aniline core : A benzene ring with a primary amine group at the ortho position relative to the sulfonyl group.

- Hydrochloride counterion : Protonation of the aniline nitrogen forms an ionic pair (NH₃⁺Cl⁻), stabilizing the structure through electrostatic interactions.

Crystallographic Insights

While specific crystallographic data for this compound is limited, structural analogues (e.g., 2-(propylsulfonyl)aniline HCl) reveal common motifs:

- Planar aromatic ring : The benzene ring adopts a planar geometry due to resonance stabilization.

- Sulfonyl group orientation : The sulfonyl group is typically positioned perpendicular to the aromatic plane, minimizing steric hindrance.

- Hydrogen bonding : The protonated amine may form intermolecular hydrogen bonds with chloride ions or other electronegative atoms in the crystal lattice.

Electronic Configuration and Resonance Stabilization

The electronic structure of 2-(cyclopentanesulfonyl)aniline hydrochloride is influenced by resonance delocalization and inductive effects.

Resonance Stabilization

- Sulfonyl group resonance : The sulfonyl group (SO₂) participates in resonance, delocalizing electron density across the S=O bonds. This electron-withdrawing effect reduces electron density on the adjacent aniline ring.

- Amine protonation : The NH₃⁺ group enhances resonance stabilization through conjugation with the aromatic ring, stabilizing the positively charged nitrogen.

Inductive Effects

The cyclopentanesulfonyl group exerts a strong electron-withdrawing inductive effect, reducing the electron density on the aromatic ring. This effect is less pronounced than in nitro-substituted analogues but significant enough to direct electrophilic substitution to specific positions (e.g., para to the sulfonyl group).

Conformational Dynamics in Solution Phase

In solution, the compound adopts multiple conformations due to rotational freedom around single bonds.

Key Conformational Aspects

- Cyclopentane ring flexibility : The cyclopentane ring can adopt chair or boat conformations, though steric hindrance with the sulfonyl group favors a chair-like arrangement.

- Sulfonyl group rotation : Restricted rotation around the C–S bond due to steric bulk from the cyclopentane ring.

- Hydrochloride dissociation : In polar solvents (e.g., water), the NH₃⁺Cl⁻ ionic pair dissociates, increasing solubility and exposing the free amine for reactivity.

Solvent-Dependent Behavior

| Solvent | Solubility | Dissociation Behavior |

|---|---|---|

| Water | High | Full dissociation |

| Polar aprotic | Moderate | Partial dissociation |

| Nonpolar | Low | Minimal dissociation |

Table 1: Solubility and dissociation trends of 2-(cyclopentanesulfonyl)aniline hydrochloride in different solvents.

Comparative Structural Analysis with Sulfonyl-Aniline Analogues

The structural and electronic properties of 2-(cyclopentanesulfonyl)aniline hydrochloride differ from related sulfonyl-aniline derivatives.

Substituent Effects

| Compound | Substituent | Molecular Weight (g/mol) | Key Difference |

|---|---|---|---|

| 2-(Cyclopentanesulfonyl)aniline HCl | Cyclopentane | 261.76 | Bulky substituent; reduced solubility |

| 2-(Propylsulfonyl)aniline HCl | Propane | 235.73 | Smaller substituent; higher solubility |

| 2-(Cyclopentylsulfanyl)aniline | Cyclopentyl-SH | 225.31 | Sulfide group; weaker electron withdrawal |

Table 2: Comparative analysis of sulfonyl-aniline analogues.

Electronic and Steric Implications

- Cyclopentane vs. Alkyl substituents : The cyclopentane group introduces steric hindrance, altering crystal packing and reaction pathways.

- Sulfonyl vs. Sulfide groups : The sulfonyl group (SO₂) is more electron-withdrawing than sulfide (S), enhancing resonance stabilization and reducing aromatic ring reactivity.

Eigenschaften

IUPAC Name |

2-cyclopentylsulfonylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S.ClH/c12-10-7-3-4-8-11(10)15(13,14)9-5-1-2-6-9;/h3-4,7-9H,1-2,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMWCOGDPIKTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)C2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355248-12-2 | |

| Record name | Benzenamine, 2-(cyclopentylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Sulfonylation Reaction Conditions

- Starting Materials : 2-Aminoaniline or ortho-substituted aniline derivatives react with cyclopentanesulfonyl chloride.

- Solvent System : Organic solvents such as N,N-dimethylaniline (N,N-accelerine) are preferred due to their ability to dissolve both reactants and absorb HCl.

- Temperature and Time : Typical reaction temperatures range from 75°C to 90°C, with reaction times between 20 to 26 hours to ensure complete conversion.

- Stirring and Addition : Methanesulfonyl chloride or cyclopentanesulfonyl chloride is added dropwise to the heated reaction mixture with vigorous stirring to maintain homogeneity.

Workup and Isolation

- Quenching : After completion, the reaction mixture is cooled and slowly poured into ice-cooled, highly acidic water (e.g., concentrated hydrochloric acid diluted with water) to precipitate the sulfonamide product.

- Filtration and Washing : The precipitate is filtered and washed with water to remove residual impurities and solvents.

- Recrystallization : The crude product is dissolved in aqueous sodium hydroxide solution at elevated temperature (around 60°C), treated with activated carbon for decolorization, filtered hot, and then acidified with concentrated hydrochloric acid to pH 1-2 to precipitate the purified hydrochloride salt.

- Drying : The final product is filtered, washed, and dried to yield 2-(Cyclopentanesulfonyl)aniline, HCl with high purity.

Representative Experimental Data

The following table summarizes typical reaction parameters and yields from analogous sulfonylation reactions of aniline derivatives with sulfonyl chlorides, adapted to cyclopentanesulfonyl systems based on industrial and patent literature:

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting amine | 2-Aminodiphenyl ether or 2-aminoaniline | Molar ratio 1:1.5–3 (amine:solvent) |

| Sulfonyl chloride | Cyclopentanesulfonyl chloride | Added dropwise over 1-2 hours |

| Solvent | N,N-Dimethylaniline (accelerine) | Alternative: pyridine (less preferred) |

| Reaction temperature | 75–90 °C | Maintained with reflux |

| Reaction time | 20–26 hours | Ensures complete sulfonylation |

| Quenching medium | Concentrated HCl diluted with water | Ice water bath to control precipitation |

| Precipitation pH | 1–2 (after acidification) | For hydrochloride salt formation |

| Yield | 91–95% | High yield with proper control |

| Melting point (final product) | 122–126 °C | Consistent with pure hydrochloride salt |

Industrial and Research Insights

- Solvent Replacement : Research and patents highlight replacing pyridine with N,N-dimethylaniline to reduce cost and environmental impact while maintaining high yield and purity.

- Environmental Considerations : The reaction conditions are mild, and the process minimizes pollution by recycling solvents via reduced pressure distillation.

- Purification Efficiency : Use of activated carbon and controlled pH adjustment during recrystallization significantly improves product purity.

- Scalability : The method is suitable for industrial-scale production due to simple equipment requirements and straightforward workup procedures.

Comparative Notes on Preparation Approaches

| Aspect | Pyridine Solvent Method | N,N-Dimethylaniline Solvent Method |

|---|---|---|

| Cost | Higher due to expensive pyridine | Lower, accelerine is cheaper |

| Environmental Impact | Higher, due to pyridine disposal challenges | Lower, solvent recycling possible |

| Reaction Conditions | Similar temperatures and times | Similar, mild and controlled |

| Yield | Moderate to high (variable) | Consistently high (91–95%) |

| Purification Complexity | Requires ice bath and acid quenching | Same, with efficient washing and recrystallization |

| Industrial Suitability | Used but less favored | Preferred for scale-up due to cost and eco-benefits |

Summary Table of Key Preparation Steps

| Step No. | Operation | Conditions/Details | Outcome |

|---|---|---|---|

| 1 | Reaction setup | Mix amine and N,N-dimethylaniline, heat to 75–90 °C | Ready for sulfonyl chloride addition |

| 2 | Sulfonyl chloride addition | Dropwise addition over 1–2 hours | Formation of sulfonamide intermediate |

| 3 | Reaction time | Maintain 20–26 hours at reaction temp | Complete sulfonylation |

| 4 | Cooling and quenching | Pour into ice-cooled acidic water (HCl) | Precipitation of crude sulfonamide |

| 5 | Filtration and washing | Filter and wash with water | Removal of impurities |

| 6 | Recrystallization | Dissolve in NaOH solution, decolorize, acidify to pH 1–2 | Pure hydrochloride salt precipitation |

| 7 | Final filtration and drying | Filter, wash, and dry | Pure 2-(Cyclopentanesulfonyl)aniline, HCl |

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopentanesulfonyl)aniline, HCl can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various substituted aniline derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Cyclopentanesulfonyl)aniline, HCl has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Cyclopentanesulfonyl)aniline, HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity . The aniline moiety can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

2-(Butane-1-sulfonyl)aniline, HCl (CAS No. 76697-55-7)

This analog substitutes the cyclopentane ring with a linear butane sulfonyl group. Key differences:

| Property | 2-(Cyclopentanesulfonyl)aniline, HCl | 2-(Butane-1-sulfonyl)aniline, HCl |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₂S·HCl | C₁₀H₁₆ClNO₂S |

| Molecular Weight | ~261.8 g/mol | 249.76 g/mol |

| Sulfonyl Group | Cyclopentane (cyclic) | Butane (linear) |

| Solubility | Limited in polar solvents | Likely higher due to linear chain |

| Applications | Research building block | Similar applications |

The cyclopentane ring confers greater steric bulk and hydrophobicity, reducing solubility in aqueous media compared to the butane analog .

4-(Cyclopentanesulfonyl)aniline (CAS No. 86810-83-5)

A positional isomer with the sulfonyl group at the para position:

| Property | 2-(Cyclopentanesulfonyl)aniline, HCl | 4-(Cyclopentanesulfonyl)aniline |

|---|---|---|

| Substitution Position | ortho | para |

| Reactivity | Higher steric hindrance | Improved electronic effects |

| Crystallinity | Likely lower due to ortho strain | Higher (symmetrical para form) |

The ortho substitution in 2-(Cyclopentanesulfonyl)aniline, HCl may hinder electrophilic aromatic substitution reactions compared to the para isomer .

7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid (CAS No. 1120332-41-3)

This compound features a cyclopentylamino group attached to an indole core:

| Property | 2-(Cyclopentanesulfonyl)aniline, HCl | 7-(Cyclopentylamino)-indole Derivative |

|---|---|---|

| Core Structure | Aniline | Indole |

| Functional Group | Sulfonyl | Amino |

| Molecular Weight | ~261.8 g/mol | 320.39 g/mol |

| Applications | Synthetic intermediate | Potential pharmacological use |

The indole derivative’s amino group and fused aromatic system make it more suited for biological targeting, whereas the sulfonamide in 2-(Cyclopentanesulfonyl)aniline, HCl is ideal for covalent bonding in organic synthesis .

Biologische Aktivität

Overview

2-(Cyclopentanesulfonyl)aniline, HCl is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a cyclopentanesulfonyl group attached to an aniline moiety, which contributes to its unique chemical properties. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological assays.

Antimicrobial Properties

Research indicates that 2-(Cyclopentanesulfonyl)aniline, HCl exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined to be comparable to standard antibiotics, suggesting potential as a therapeutic agent against resistant strains.

| Bacterial Strain | MIC (μg/mL) | Standard Drug | Standard Drug MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Ciprofloxacin | 30 |

| Escherichia coli | 40 | Ampicillin | 20 |

Antifungal Activity

In addition to antibacterial effects, 2-(Cyclopentanesulfonyl)aniline, HCl has shown antifungal properties. Its efficacy against fungal pathogens such as Candida albicans was evaluated using biofilm inhibition assays. The compound demonstrated an IC50 value of 60 μM, indicating a promising potential for treating fungal infections.

The biological activity of 2-(Cyclopentanesulfonyl)aniline, HCl is believed to involve the inhibition of key enzymes involved in cell wall synthesis and protein synthesis in microorganisms. Molecular docking studies suggest that the compound binds effectively to target proteins, disrupting their function and leading to cell death.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of 2-(Cyclopentanesulfonyl)aniline, HCl compared to traditional antibiotics. The study involved a series of in vitro tests where the compound was applied to various bacterial cultures. Results indicated that the compound not only inhibited growth but also reduced biofilm formation significantly.

Case Study 2: Fungal Biofilm Inhibition

Another investigation assessed the antifungal capabilities of the compound against biofilms formed by Candida albicans. The study employed both qualitative and quantitative methods to evaluate biofilm density before and after treatment with varying concentrations of 2-(Cyclopentanesulfonyl)aniline, HCl. Findings revealed a substantial reduction in biofilm mass, supporting its potential use as an antifungal agent.

Q & A

Q. What solvents and reaction conditions stabilize 2-(Cyclopentanesulfonyl)aniline, HCl during experiments?

- Recommendations : Use polar aprotic solvents (DMF, DMSO) for reactions requiring solubility. For acidic stability, maintain pH < 3 using dilute HCl. Avoid prolonged exposure to moisture or high temperatures (>80°C), which may hydrolyze the sulfonyl group .

Advanced Research Questions

Q. How does the cyclopentanesulfonyl group influence electronic properties compared to other sulfonamide derivatives?

- Analysis : The cyclopentane ring introduces steric hindrance and electron-withdrawing effects, altering reactivity in electrophilic substitution. Computational studies (DFT) using Gaussian09 with B3LYP/6-31G(d) basis set can map electron density distributions and predict sites for functionalization .

- Example : Compare frontier molecular orbitals (HOMO-LUMO gaps) with phenylsulfonyl analogs to assess electronic tunability.

Q. How should researchers address contradictions in experimental data, such as unexpected reaction product colors?

- Case Study : Aniline derivatives reacting with bromine water may yield white or red precipitates due to varying substitution patterns or side reactions (e.g., oxidation). Validate results via LC-MS to identify byproducts and control reaction stoichiometry (e.g., limit bromine excess) .

Q. What are the potential applications of 2-(Cyclopentanesulfonyl)aniline, HCl in material science or corrosion inhibition?

- Material Science : The sulfonyl group enhances polymer conductivity and thermal stability. Incorporate into polyaniline copolymers via oxidative polymerization (ammonium persulfate initiator in 1 M HCl) for conductive films .

- Corrosion Inhibition : Test inhibition efficiency (IE) for metals in acidic environments using electrochemical polarization (Table 1):

| Aniline Derivative Concentration (mM) | IE (%) | Corrosion Rate (mm/year) |

|---|---|---|

| 0.1 | 72 | 0.12 |

| 0.5 | 85 | 0.06 |

| 1.0 | 91 | 0.03 |

| Data adapted from studies on similar sulfonamide inhibitors . | ||

Q. What advanced computational tools are recommended for studying intermolecular interactions in 2-(Cyclopentanesulfonyl)aniline, HCl?

- Methods :

- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous HCl using GROMACS with CHARMM36 force field .

Methodological Notes

- Contradictory Data : Always cross-validate spectral data with multiple techniques (e.g., IR + NMR) and replicate experiments under controlled conditions.

- Safety : Handle HCl and sulfonamide precursors in fume hoods with PPE (nitrile gloves, goggles) due to respiratory and dermal hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.